DPPF Pd G3 chemical structure and properties
DPPF Pd G3 chemical structure and properties
Chemical Structure, Properties, and Catalytic Applications
Executive Summary
DPPF Pd G3 (CAS: 1445086-28-1) represents the third generation of Buchwald palladacycle precatalysts, engineered to overcome the solubility and activation limitations of earlier Pd(II) sources. By incorporating the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand within an aminobiphenyl-based scaffold featuring a methanesulfonate (mesylate) leaving group, this complex offers a precise 1:1 Ligand-to-Palladium ratio. It serves as a robust, air-stable reservoir of active Pd(0), widely utilized in challenging cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, particularly in automated high-throughput experimentation (HTE) where solution stability is critical.
Part 1: Chemical Architecture & Properties
The superior performance of DPPF Pd G3 stems from its specific structural modifications designed to facilitate rapid entry into the catalytic cycle while maintaining benchtop stability.
1.1 Structural Composition
The complex is defined by three core components:
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Ligand (L): dppf [1,1'-Bis(diphenylphosphino)ferrocene].[1] A bidentate ligand with a large bite angle (~99°), essential for stabilizing reductive elimination in cross-coupling.
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Palladacycle Scaffold: A 2-aminobiphenyl backbone chelated to Palladium.[2]
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Anionic Leaving Group: A methanesulfonate (OMs) group replaces the chloride found in Generation 2 (G2) catalysts.[3]
Chemical Identity:
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IUPAC Name: Methanesulfonato(1,1-bis(diphenylphosphino)ferrocene)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
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Formula: C₄₇H₄₁FeNO₃P₂PdS
1.2 Physical Properties
| Property | Specification | Operational Implication |
| Appearance | Yellow to Amber Solid | Visual indicator of purity; darkens upon decomposition. |
| Solubility | High in DCM, THF, Toluene | The mesylate group significantly enhances solubility compared to G2 (Cl) analogs, making G3 ideal for flow chemistry and automated liquid handling. |
| Stability | Air/Moisture Stable | Can be weighed on an open bench; does not require a glovebox for storage. |
| Melting Point | 134–208 °C (Decomp.)[4][5][6] | Thermally robust, allowing for high-temperature activation if necessary. |
Part 2: Mechanistic Insight
The primary advantage of the G3 architecture is its activation mechanism. Unlike traditional Pd(II) salts (e.g., PdCl₂(dppf)) which require reduction by the nucleophile or solvent—often leading to variable induction periods—DPPF Pd G3 undergoes a base-mediated activation to release the active Pd(0) species quantitatively.
2.1 Activation Pathway[3]
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Deprotonation: A base deprotonates the primary amine (-NH₂) on the biphenyl scaffold.
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Reductive Elimination: The palladacycle collapses, ejecting carbazole and the methanesulfonate salt.
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Active Species Formation: This releases the mono-ligated L-Pd(0) species (or L-Pd(0)-Solvent), which is the true catalytically active species ready for oxidative addition.
Why G3? The methanesulfonate group is non-coordinating and electron-withdrawing.[3] This weakens the Pd-N bond relative to the G2 chloride analog, facilitating faster activation at lower temperatures and ensuring higher solubility in organic solvents.
Caption: Activation pathway of DPPF Pd G3. Base-mediated deprotonation triggers the release of the active dppf-Pd(0) catalyst and carbazole byproduct.
Part 3: Applications & Experimental Protocols
DPPF Pd G3 is particularly effective for Suzuki-Miyaura coupling involving sterically hindered substrates or electron-rich chlorides, where maintaining a strict Pd:Ligand ratio is crucial to prevent catalyst deactivation (formation of Pd black).
3.1 Standard Operating Procedure (SOP): Suzuki-Miyaura Coupling
Objective: Cross-coupling of an aryl halide with an aryl boronic acid.
Reagents:
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Catalyst: DPPF Pd G3 (1.0 – 2.0 mol%)
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Substrate A: Aryl Bromide/Chloride (1.0 equiv)
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Substrate B: Aryl Boronic Acid (1.2 – 1.5 equiv)
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Base: K₃PO₄ (2.0 – 3.0 equiv) or K₂CO₃
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Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (for hydrophobic substrates)
Protocol:
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Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, Base, and DPPF Pd G3.
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Note: Because G3 is air-stable, this step can be performed on the benchtop.
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Inertion: Seal the vial and purge with Nitrogen or Argon for 3–5 minutes.
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Solvation: Add degassed solvent (e.g., Dioxane/Water) via syringe.
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Reaction: Heat the mixture to 80–100 °C with vigorous stirring.
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Insight: The G3 precatalyst activates rapidly upon heating. A color change (often to dark brown/black) indicates the generation of active Pd(0).
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Monitoring: Monitor conversion via LC-MS or TLC. Typical reaction times range from 1 to 12 hours.
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Workup: Cool to room temperature. Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.
3.2 Troubleshooting
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Low Conversion: If the reaction stalls, the carbazole byproduct can occasionally inhibit catalysis in highly sensitive systems. In such cases, switching to G4 (which releases N-methylcarbazole) may resolve the issue.
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Solubility Issues: If the precatalyst does not dissolve in the initial solvent charge, ensure the solvent is degassed and slightly warmed. G3 is significantly more soluble than G2, so persistent insolubility may indicate degradation or incorrect solvent choice.
Caption: Operational workflow for Suzuki Coupling using DPPF Pd G3, highlighting the thermal activation step.
Part 4: Comparative Analysis (G2 vs. G3 vs. G4)
Choosing the right generation is critical for process optimization.
| Feature | Pd G2 | Pd G3 | Pd G4 |
| Leaving Group | Chloride (Cl) | Methanesulfonate (OMs) | Methanesulfonate (OMs) |
| Scaffold | 2-aminobiphenyl | 2-aminobiphenyl | N-methyl -2-aminobiphenyl |
| Solubility | Low/Moderate | High | High |
| Activation | Slower; requires higher T | Fast ; lower T possible | Fast ; lower T possible |
| Byproduct | Indoline/Carbazole | Carbazole (NH) | N-Methylcarbazole |
| Byproduct Risk | Low | Moderate (NH can coordinate) | Low (Non-coordinating) |
| Best Use Case | Standard batch reactions | Automated synthesis; Bulky ligands | Highly sensitive/complex couplings |
Selection Guide:
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Use G3 for general screening and automated synthesis due to its superior solubility over G2.
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Switch to G4 if you suspect the carbazole byproduct (which contains a free N-H) is interfering with your substrate or catalyst center.
References
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Sigma-Aldrich. DPPF Pd G3 Product Specification & Properties.
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Bruno, N. C., et al. (2013). Buchwald G3 Precatalysts: Improved Synthesis and Application. Chemical Science.
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Enamine. G3 and G4 Buchwald Precatalysts: Scale up and QC.
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Merck. Buchwald Catalysts & Ligands User Guide.
Sources
- 1. Palladium dppf | C34H28FeP2Pd | CID 86632586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buchwald Catalysts & Ligands [merckmillipore.com]
- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 4. DPPF Pd G3, 95 Sigma-Aldrich [sigmaaldrich.com]
- 5. DPPF Pd G3 | Krackeler Scientific, Inc. [krackeler.com]
- 6. DPPF Pd G3, 95 Sigma-Aldrich [sigmaaldrich.cn]
